

(4-Cyclopentylpyrimidin-5-yl)boronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Cyclopentylpyrimidin-5-yl)boronic acid

Cat. No.: B1451938

[Get Quote](#)

An In-depth Technical Guide to **(4-Cyclopentylpyrimidin-5-yl)boronic acid** for Advanced Drug Discovery

Authored by a Senior Application Scientist Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, present in a multitude of biologically active agents targeting indications from oncology to virology.^[1] The ability to strategically and efficiently introduce this heterocycle into complex molecular architectures is paramount for medicinal chemists. Boronic acids, and their corresponding esters, have emerged as indispensable tools in this endeavor, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]}

This guide provides a comprehensive technical overview of **(4-Cyclopentylpyrimidin-5-yl)boronic acid**, a specialized building block designed for the precise installation of a substituted pyrimidine moiety. We will delve into its fundamental properties, its critical role in carbon-carbon bond formation, and the underlying principles that make it a valuable reagent for researchers, scientists, and drug development professionals. The focus will be not just on the protocols, but on the causality behind the experimental choices, ensuring a deeper understanding of its application.

Compound Profile: (4-Cyclopentylpyrimidin-5-yl)boronic acid

The precise identity and properties of a reagent are fundamental to its successful application and the reproducibility of experimental results.

CAS Number: 1072945-80-2[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for reaction planning, safety assessment, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ BN ₂ O ₂	[4]
Molecular Weight	192.02 g/mol	[3]
Synonyms	4-Cyclopentylpyrimidine-5-boronic acid	[3]
SMILES	OB(O)C1=CN=CN=C1C2CCC C2	[3]
Topological Polar Surface Area (TPSA)	66.24 Å ²	[3]
Hydrogen Bond Acceptors	4	[3]
Hydrogen Bond Donors	2	[3]
Rotatable Bonds	2	[3]

Molecular Structure

The structure combines a cyclopentyl group at the 4-position and a boronic acid at the 5-position of the pyrimidine ring. This specific arrangement has significant implications for its reactivity and the properties of the resulting coupled products.

Caption: Molecular structure of **(4-Cyclopentylpyrimidin-5-yl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(4-Cyclopentylpyrimidin-5-yl)boronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthetic chemistry for its reliability, functional group tolerance, and the ease of removing its inorganic by-products.^[5]

Mechanistic Rationale and Reactivity Insights

The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (R^1-X), forming a Pd(II) complex.
- Transmetalation: The boronic acid (or more accurately, a boronate species formed in situ with a base) transfers its organic group (the 4-cyclopentylpyrimidin-5-yl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The two organic groups on the palladium complex (R^1 and the pyrimidine) couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

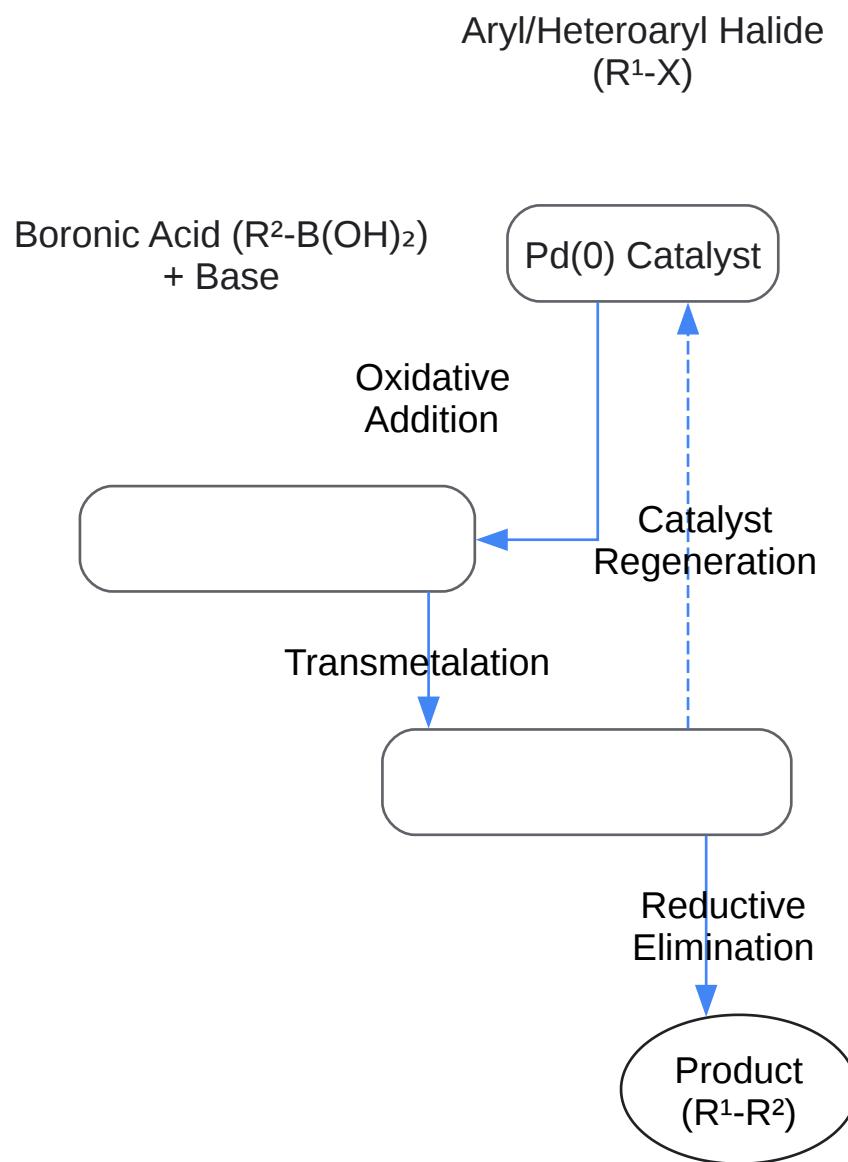


Figure 2: The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Positional Advantage of 5-Pyrimidinylboronic Acids

The position of the boronic acid group on the pyrimidine ring significantly influences reactivity.
[1]

- 5-Pyrimidinylboronic Acids (like the topic compound): These isomers generally exhibit excellent reactivity. The electronic environment at the 5-position is favorable for the crucial

transmetalation step, leading to high yields with a variety of coupling partners.[1]

- 4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity, sometimes requiring more reactive electrophiles or optimized catalyst systems.[1]
- 2-Pyrimidinylboronic Acids: This isomer is often the most challenging. The proximity of the boronic acid to the nitrogen at the 1-position can lead to catalyst inhibition via coordination, a phenomenon analogous to the "2-pyridyl problem" in Suzuki couplings.[1]

Therefore, the choice of a 5-substituted pyrimidine boronic acid is a strategic one, designed to maximize the probability of a successful and high-yielding coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized, robust starting point for a Suzuki-Miyaura coupling using **(4-Cyclopentylpyrimidin-5-yl)boronic acid**. The causality behind each component choice is explained to empower the researcher to adapt the methodology as needed.

Objective: To couple **(4-Cyclopentylpyrimidin-5-yl)boronic acid** with a generic aryl bromide.

Materials:

- **(4-Cyclopentylpyrimidin-5-yl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.5 - 5 mol%)[6][7]
- Base (e.g., K_3PO_4 or K_2CO_3 , 2-3 equivalents)[7]
- Solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)[7]

Step-by-Step Methodology:

- Inert Atmosphere Preparation (Causality: Protect Catalyst): To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), **(4-**

Cyclopentylpyrimidin-5-yl)boronic acid (1.2 eq.), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K_3PO_4 , 2.5 eq.). The use of excess boronic acid compensates for potential protodeboronation side reactions. The inert atmosphere (Nitrogen or Argon) is critical because the Pd(0) catalyst is sensitive to oxidation, which would render it inactive.

- Solvent Addition (Causality: Ensure Solubility and Reaction Rate): Evacuate and backfill the vessel with an inert gas three times. Via syringe, add the degassed solvent (e.g., 1,4-Dioxane). Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can also deactivate the catalyst. The choice of solvent is key to ensuring all reagents are in solution at the reaction temperature.
- Reaction Execution (Causality: Provide Activation Energy): Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir vigorously.^[7] The heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
- Monitoring (Causality: Determine Reaction Completion): Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a self-validating step; the disappearance of the limiting reagent (typically the aryl bromide) confirms the reaction is complete and prevents unnecessary heating that could lead to byproduct formation.
- Workup and Purification (Causality: Isolate the Product): Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Applications in Drug Discovery: Beyond the Building Block

The incorporation of a boronic acid moiety is a well-established strategy in modern medicinal chemistry.^{[8][9]} Several FDA-approved drugs, such as Bortezomib (Velcade) and Vaborbactam, are boronic acids themselves, acting as potent enzyme inhibitors by forming reversible covalent bonds with active site residues.^{[9][10][11]}

While **(4-Cyclopentylpyrimidin-5-yl)boronic acid** is primarily used as a synthetic intermediate, the resulting 4-cyclopentylpyrimidine structure it introduces is of high interest. The cyclopentyl group adds lipophilicity and a specific three-dimensional shape that can enhance binding to target proteins, potentially improving a compound's pharmacokinetic profile.^[8] This makes the reagent particularly useful in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity and drug-like properties.^[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(4-Cyclopentylpyrimidin-5-yl)boronic acid** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.^[3]

Precautionary Measures:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.^[3]

Conclusion

(4-Cyclopentylpyrimidin-5-yl)boronic acid (CAS: 1072945-80-2) is more than just a chemical reagent; it is a strategic tool for the efficient synthesis of complex molecules in drug discovery. Its design as a 5-substituted pyrimidine boronic acid ensures high reactivity and reliability in the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles behind its application and adhering to sound experimental design, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI.
- Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. (2020). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI.
- 4-cyclopentylpyrimidine-5-boronic acid, (CAS# 1072945-80-2). (n.d.). Sinfoo Biotech.
- (4-Cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid. (n.d.). PubChem.
- The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry. (2023). MDPI.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). MDPI.
- 5-Pyrimidinylboronic acid CAS 109299-78-7. (n.d.). Watson International Ltd.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Design and discovery of boronic acid drugs. (2020). PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]

- 4. 4-cyclopentylpyrimidine-5-boronic acid,(CAS# 1072945-80-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. watsonnoke.com [watsonnoke.com]
- To cite this document: BenchChem. [(4-Cyclopentylpyrimidin-5-yl)boronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451938#4-cyclopentylpyrimidin-5-yl-boronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com